molecular formula C10H11ClO2S2 B095621 3-Chloro-4-phenylsulfanylthiolane 1,1-dioxide CAS No. 15507-87-6

3-Chloro-4-phenylsulfanylthiolane 1,1-dioxide

Cat. No.: B095621
CAS No.: 15507-87-6
M. Wt: 262.8 g/mol
InChI Key: OUQPIAKLCXWCJT-UHFFFAOYSA-N
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Description

3-Chloro-4-phenylsulfanylthiolane 1,1-dioxide is a heterocyclic compound that belongs to the class of thiolane dioxides This compound is characterized by the presence of a thiolane ring, which is a five-membered ring containing sulfur, and a phenylsulfanyl group attached to the fourth carbon The chlorine atom is attached to the third carbon of the thiolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-phenylsulfanylthiolane 1,1-dioxide typically involves the reaction of thiolane derivatives with appropriate reagents. One common method involves the reaction of trans-3-chloro-A-aminothiolane 1,1-dioxide hydrochloride with aryl isothiocyanates. This reaction can yield cis-perhydrothieno [3,4-d]imidazole-2-thione 5,5-dioxides or cis-2-aryliminoperhydrothieno 3,4-d] thiazole 5,5-dioxides, depending on the base used .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-phenylsulfanylthiolane 1,1-dioxide undergoes several types of chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides and sulfones.

    Reduction: The compound can be reduced to form thiolane derivatives with lower oxidation states.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like sodium thiolate or primary amines can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiolane derivatives with lower oxidation states.

    Substitution: Various substituted thiolane derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-4-phenylsulfanylthiolane 1,1-dioxide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-chloro-4-phenylsulfanylthiolane 1,1-dioxide involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The specific pathways involved depend on the target enzyme and the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-thioureidothiolane 1,1-dioxide: Similar structure but with a thioureido group instead of a phenylsulfanyl group.

    4-((trifluoromethyl)thio)-2H-benzo[e][1,2]thiazine 1,1-dioxide: Contains a benzo[e][1,2]thiazine ring instead of a thiolane ring.

    Tetrahydrothiophene 1-oxide: A simpler structure with a thiophene ring and an oxide group.

Uniqueness

3-Chloro-4-phenylsulfanylthiolane 1,1-dioxide is unique due to the presence of both a phenylsulfanyl group and a chlorine atom on the thiolane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-chloro-4-phenylsulfanylthiolane 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2S2/c11-9-6-15(12,13)7-10(9)14-8-4-2-1-3-5-8/h1-5,9-10H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUQPIAKLCXWCJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CS1(=O)=O)Cl)SC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90332802
Record name 3-Chloro-4-(phenylsulfanyl)-1lambda~6~-thiolane-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90332802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15507-87-6
Record name 3-Chloro-4-(phenylsulfanyl)-1lambda~6~-thiolane-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90332802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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